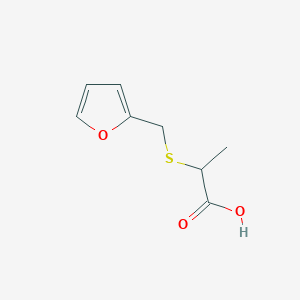

2-(Furan-2-ylmethylsulfanyl)-propionic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

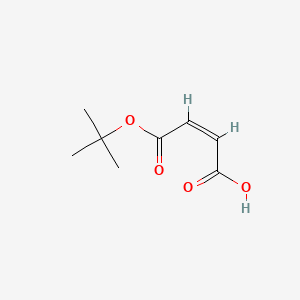

Synthesis Analysis

The synthesis of furan derivatives can be challenging due to the facile decomposition of furans under acidic conditions. The paper titled "2-(Guanidiniocarbonyl)furans as a New Class of Potential Anion Hosts: Synthesis and First Binding Studies" discusses the synthesis of a new class of potential anion hosts, the 2-(guanidiniocarbonyl)furans. These compounds are synthesized under conditions that prevent their decomposition, which is a critical aspect to consider when synthesizing 2-(Furan-2-ylmethylsulfanyl)-propionic acid as well .

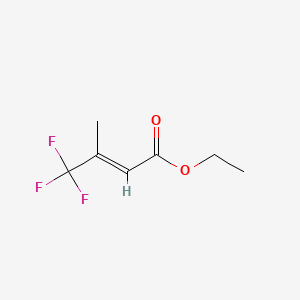

Molecular Structure Analysis

The molecular structure of furan derivatives is significant in their reactivity and potential applications. The guanidiniocarbonyl furans mentioned in the first paper have a pKa of approximately 5.5, indicating that they are more acidic than their pyrrole analogs. This acidity is a crucial factor in their ability to bind anions, which could also be relevant for understanding the binding properties of 2-(Furan-2-ylmethylsulfanyl)-propionic acid .

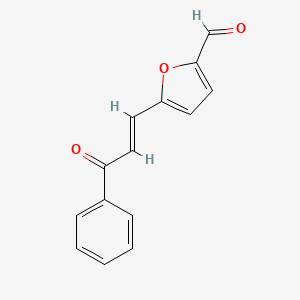

Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions. The second paper, "Furan-2-yl Anions as γ-Oxo/Hydroxyl Acyl Anion Equivalents Enabled by Iridium-Catalyzed Chemoselective Reduction," demonstrates the use of furan-2-yl anions as robust γ-oxo and γ-hydroxyl acyl anion equivalents. These anions can convert aldehydes and ketones into trifunctionalized dihydroxyl ketones and hydroxyl diones through a sequence of nucleophilic addition, Achmatowicz rearrangement, and a newly established iridium-catalyzed highly selective transfer hydrogenation reduction. This indicates that 2-(Furan-2-ylmethylsulfanyl)-propionic acid may also participate in similar complex reactions .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-(Furan-2-ylmethylsulfanyl)-propionic acid are not directly provided in the papers, the properties of furan derivatives, in general, can be inferred. The acidity of the guanidiniocarbonyl furans suggests that similar compounds, including 2-(Furan-2-ylmethylsulfanyl)-propionic acid, may have significant acidity which can affect their solubility, stability, and reactivity in various solvents. Additionally, the ability of furan derivatives to undergo selective reactions as demonstrated in the second paper suggests that 2-(Furan-2-ylmethylsulfanyl)-propionic acid may have specific reactivity patterns that could be exploited in synthetic chemistry .

Scientific Research Applications

Health Benefits and Biological Activities

Furan fatty acids, including derivatives similar to 2-(Furan-2-ylmethylsulfanyl)-propionic acid, have been recognized for their positive health benefits. These compounds exhibit antioxidant and anti-inflammatory activities and may inhibit non-enzymatic lipid peroxidation. Despite the potential increase in certain metabolites like CMPF in patients transitioning from prediabetes to type 2 diabetes, furan fatty acids generally contribute beneficially to health, suggesting their importance in dietary sources and potential therapeutic applications (Long Xu et al., 2017).

Biomass Conversion and Sustainable Chemistry

2-(Furan-2-ylmethylsulfanyl)-propionic acid and its furan counterparts play a crucial role in the conversion of plant biomass into valuable chemicals. Furan derivatives, such as 5-Hydroxymethylfurfural (HMF), derived from hexose carbohydrates and lignocellulose, are pivotal in creating sustainable alternatives for the chemical industry. These compounds serve as platform chemicals for producing a variety of materials, including polymers, fuels, and pharmaceuticals, showcasing the versatility and potential of furan derivatives in green chemistry and the broader goal of replacing non-renewable resources (V. M. Chernyshev et al., 2017).

Future Directions

Mechanism of Action

Target of Action

Furan derivatives are known to be involved in various biochemical reactions, suggesting that they may interact with a wide range of molecular targets .

Mode of Action

Furan derivatives are known to participate in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of two chemically differentiated fragments with the help of a metal catalyst, leading to the formation of new carbon-carbon bonds .

Biochemical Pathways

Furan derivatives are known to be involved in various biochemical reactions and pathways . For instance, they are used in the synthesis of furan platform chemicals (FPCs), which are derived from biomass and have a wide range of applications .

Result of Action

Furan derivatives are known to exhibit a wide range of biological and pharmacological properties . For instance, they have been employed as medicines in various disease areas due to their remarkable therapeutic efficacy .

Action Environment

The stability and reactivity of furan derivatives can be influenced by various factors, including temperature, ph, and the presence of other chemical species .

properties

IUPAC Name |

2-(furan-2-ylmethylsulfanyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-6(8(9)10)12-5-7-3-2-4-11-7/h2-4,6H,5H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHUGWSPVCLPCMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SCC1=CC=CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Trifluoromethyl)phenoxy]acetohydrazide](/img/structure/B1308849.png)

![4-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid](/img/structure/B1308861.png)

![Ethyl 2-chloro-2-[(e)-2-(2-nitrophenyl)hydrazono]acetate](/img/structure/B1308879.png)

![3-[(Furan-2-carbonyl)-amino]-2-methyl-benzoic acid](/img/structure/B1308891.png)